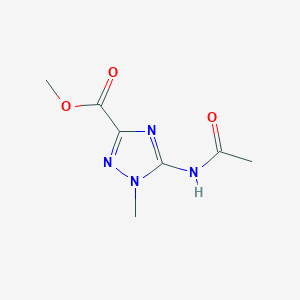![molecular formula C8H7N3 B13106300 4-Methylpyrido[2,3-d]pyrimidine CAS No. 28732-71-0](/img/structure/B13106300.png)
4-Methylpyrido[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a methyl group attached at the 4-position. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrido[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the condensation of 6-aminouracil, 6-amino-2-thiouracil, or 6-amino-1,3-dimethyluracil with arylaldehydes and malononitrile. This reaction is typically catalyzed by nanocrystalline magnesium oxide in water at 80°C . Another method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid, followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound often involves scalable and efficient synthetic routes. The use of green solvents and catalysts, such as nanocrystalline magnesium oxide, is preferred to minimize environmental impact and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridopyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, amino derivatives, and various substituted pyridopyrimidines .
Wissenschaftliche Forschungsanwendungen
4-Methylpyrido[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Methylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as a kinase inhibitor targeting members of the HER family, which are involved in cell signaling pathways related to cancer progression . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by inhibiting key enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrido[3,4-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
- Pyrido[3,2-d]pyrimidine
Comparison
4-Methylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern and biological activity profile. Unlike some analogues, it does not inhibit histamine metabolism, reducing the risk of side effects related to histamine . Additionally, its broad spectrum of activities, including anticancer and antibacterial properties, makes it a versatile compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
28732-71-0 |
|---|---|
Molekularformel |
C8H7N3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
4-methylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H7N3/c1-6-7-3-2-4-9-8(7)11-5-10-6/h2-5H,1H3 |
InChI-Schlüssel |
YYQNPTVEZIUEDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=NC2=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B13106248.png)
![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)

![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)



![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)


